Tak1-IN-2

Description

Structure

3D Structure

Properties

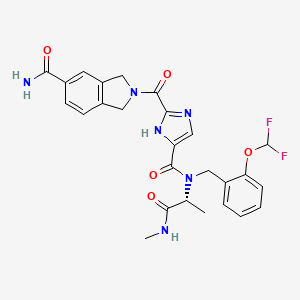

IUPAC Name |

2-[5-[[2-(difluoromethoxy)phenyl]methyl-[(2R)-1-(methylamino)-1-oxopropan-2-yl]carbamoyl]-1H-imidazole-2-carbonyl]-1,3-dihydroisoindole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26F2N6O5/c1-14(23(36)30-2)34(13-17-5-3-4-6-20(17)39-26(27)28)24(37)19-10-31-22(32-19)25(38)33-11-16-8-7-15(21(29)35)9-18(16)12-33/h3-10,14,26H,11-13H2,1-2H3,(H2,29,35)(H,30,36)(H,31,32)/t14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEAYKBGEHPZBIL-CQSZACIVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC)N(CC1=CC=CC=C1OC(F)F)C(=O)C2=CN=C(N2)C(=O)N3CC4=C(C3)C=C(C=C4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NC)N(CC1=CC=CC=C1OC(F)F)C(=O)C2=CN=C(N2)C(=O)N3CC4=C(C3)C=C(C=C4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26F2N6O5 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.5 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tak1-IN-2 role in MAP kinase signaling

An In-Depth Technical Guide on the Role of Tak1-IN-2 in MAP Kinase Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transforming growth factor-β-activated kinase 1 (TAK1), also known as MAP3K7, is a critical serine/threonine kinase that functions as a central node in multiple signal transduction pathways. It plays an indispensable role in translating signals from various stimuli, including proinflammatory cytokines like TNF-α and IL-1β, into cellular responses by activating the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) cascades.[1][2] Given its pivotal role in inflammation, immunity, and cell survival, TAK1 has emerged as a significant therapeutic target. This guide provides a comprehensive technical overview of this compound, a potent and selective inhibitor of TAK1, detailing its mechanism, its specific impact on MAP kinase signaling, and the experimental methodologies used for its characterization.

Introduction: TAK1 in the MAP Kinase Signaling Nexus

The MAP kinase signaling pathways are evolutionarily conserved modules that regulate a vast array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. These pathways are typically organized as a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK).

TAK1 is a key MAP3K family member.[1][2] Upon stimulation by cytokines such as TNF-α or IL-1β, TAK1 is activated through a complex process involving TAK1-binding proteins (TABs) and polyubiquitin chains.[3][4][5][6] Once activated, TAK1 phosphorylates and activates downstream MAP2Ks, primarily MKK4/7 and MKK3/6. These, in turn, phosphorylate and activate the c-Jun N-terminal kinases (JNKs) and p38 MAP kinases, respectively.[2][7][8] The activation of the JNK and p38 pathways is crucial for mediating inflammatory responses.[8] TAK1 also serves as an upstream activator of the IKK complex, leading to NF-κB activation.[2][3]

This compound: A Potent and Selective TAK1 Inhibitor

This compound (also referred to as Compound 54 in its discovery publication) is a highly potent and selective inhibitor of TAK1, belonging to a class of 2,4-1H-imidazole carboxamides.[9][10] Its high potency allows for effective interrogation of TAK1-dependent signaling pathways at low nanomolar concentrations.

Mechanism of Action

While the parent compounds of the 2,4-1H-imidazole carboxamide series were confirmed to be Type I inhibitors (binding to the active, DFG-in conformation of the kinase), the precise binding mode of this compound is inferred from this class.[10] Type I inhibitors are ATP-competitive, occupying the ATP-binding pocket in the kinase's active state and preventing the phosphorylation of downstream substrates. This direct inhibition of TAK1's catalytic activity effectively blocks all subsequent downstream signaling events.

Quantitative Data: Inhibitory Potency and Selectivity

The efficacy of a kinase inhibitor is defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against other kinases. This compound demonstrates exceptional potency for TAK1.

| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |

| This compound (Cpd 54) | TAK1 | 2 | LanthaScreen Biochemical Assay (10 µM ATP) | [9][10] |

| NG25 (Cpd 1) | TAK1 | 149 | Invitrogen SelectScreen | [11][12] |

| NG25 (Cpd 1) | MAP4K2 | 22 | Invitrogen SelectScreen | [11][12] |

| Compound 2 (from Tan et al.) | TAK1 | 41 | Invitrogen SelectScreen | [11][12] |

| Compound 2 (from Tan et al.) | MAP4K2 | 98 | Invitrogen SelectScreen | [11][12] |

| 5Z-7-Oxozeaenol | TAK1 | 10 | AlphaScreen (100 µM ATP) | [10] |

| Staurosporine (Control) | TAK1 | 39 | LanthaScreen Biochemical Assay (10 µM ATP) | [10] |

Table 1: Biochemical potency of this compound and other reference TAK1 inhibitors.

A kinase screen of this compound's parent compound at a 1 µM concentration revealed high selectivity. Besides TAK1, only six other kinases (CSNK2A1, SCNK2A2, FLT3(D835V), PFCDPK1, PIK3CD, and PIP5K1C) were inhibited by more than 65%, demonstrating a favorable selectivity profile.[10]

Role of this compound in MAP Kinase Signaling Pathways

By directly inhibiting TAK1, this compound serves as a powerful tool to dissect its role in the MAPK signaling network. Experimental evidence consistently shows that inhibition of TAK1 leads to a robust blockade of the p38 and JNK pathways while generally sparing the ERK pathway.

Inhibition of p38 and JNK Activation

TAK1 is the primary MAP3K responsible for activating the p38 and JNK pathways in response to inflammatory stimuli.[3][11] Treatment of various cell types with TAK1 inhibitors, followed by stimulation with agents like IL-1α or LPS, demonstrates a dose-dependent reduction in the phosphorylation of both p38 and JNK1/2.[11][12] This confirms that TAK1 activity is essential for the activation of these two key stress-activated MAPK pathways.

Effect on ERK Signaling

Studies investigating the impact of TAK1 inhibition on the ERK pathway have shown that the phosphorylation of ERK1/2 is often unaffected.[13] This suggests that in many cellular contexts, the activation of the ERK cascade by stimuli like growth factors or certain cytokines occurs through TAK1-independent mechanisms, highlighting the specificity of this compound's effects on the JNK and p38 branches of MAPK signaling.

Mandatory Visualizations

Caption: TAK1 signaling cascade and the inhibitory action of this compound.

Caption: Standard experimental workflow for Western Blot analysis.

Caption: Logic diagram illustrating the kinase selectivity of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Method)

This protocol determines the direct inhibitory effect of a compound on the purified kinase enzyme.

Objective: To calculate the IC50 value of this compound against the TAK1/TAB1 fusion protein.

Materials:

-

Recombinant human TAK1/TAB1 fusion protein

-

LanthaScreen™ Certified Kinase Buffer

-

Fluorescein-labeled poly-GAT substrate

-

ATP (Adenosine triphosphate)

-

Tb-anti-pGAT [pY120] antibody (detection antibody)

-

This compound (solubilized in DMSO)

-

384-well microplates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Methodology:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the kinase buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is constant and typically ≤1%.

-

Kinase Reaction Setup:

-

To each well of a 384-well plate, add 2.5 µL of the diluted this compound or vehicle control (DMSO).

-

Add 5 µL of a solution containing the TAK1/TAB1 enzyme and the fluorescein-poly-GAT substrate.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be close to the Michaelis-Menten constant (Km) for accurate IC50 determination (e.g., 10 µM).[10]

-

-

Incubation: Incubate the reaction mixture at room temperature for 60 minutes.

-

Detection: Stop the reaction by adding 10 µL of a solution containing the Tb-anti-pGAT antibody in TR-FRET dilution buffer.

-

Final Incubation: Incubate for an additional 60 minutes at room temperature to allow for antibody-substrate binding.

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader. Excite at 340 nm and measure emission at both 495 nm (terbium) and 520 nm (fluorescein).

-

Data Analysis:

-

Calculate the emission ratio (520 nm / 495 nm).

-

Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

-

Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Western Blot Analysis for MAPK Activation

This protocol assesses the ability of this compound to inhibit the phosphorylation of downstream MAP kinases in a cellular context.

Objective: To measure the effect of this compound on IL-1α-induced phosphorylation of p38 and JNK in Mouse Embryonic Fibroblasts (MEFs).

Materials:

-

Mouse Embryonic Fibroblasts (MEFs) or other suitable cell lines (e.g., 293-IL-1R, RAW macrophages)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (in DMSO)

-

Recombinant mouse IL-1α

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-p38 (Thr180/Tyr182), anti-phospho-JNK (Thr183/Tyr185), anti-total p38, anti-total JNK, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Methodology:

-

Cell Plating: Seed MEFs in 6-well plates and grow to 80-90% confluency.

-

Serum Starvation: Before treatment, starve the cells in serum-free medium for 4-6 hours to reduce basal kinase activity.

-

Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1 hour.[12]

-

Stimulation: Stimulate the cells with IL-1α (e.g., 10 ng/mL) for 30 minutes.[12]

-

Cell Lysis:

-

Aspirate the medium and wash the cells once with ice-cold PBS.

-

Add 100-150 µL of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Sample Preparation and SDS-PAGE:

-

Normalize protein amounts for all samples and add Laemmli sample buffer.

-

Boil samples for 5 minutes.

-

Load equal amounts of protein onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

-

-

Western Blotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the desired primary antibody (e.g., anti-phospho-p38) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To assess total protein levels, the membrane can be stripped of antibodies and re-probed with an antibody against the total, non-phosphorylated form of the kinase (e.g., anti-total p38) or a loading control (e.g., β-actin).

Conclusion

This compound is a valuable chemical probe for studying the physiological and pathological roles of TAK1. Its high potency and selectivity make it an ideal tool for elucidating the specific contributions of TAK1 to MAP kinase signaling. By potently and selectively blocking the phosphorylation of p38 and JNK, this compound confirms the central role of TAK1 as an upstream activator in inflammatory and stress-response pathways. The detailed protocols and data presented in this guide provide a framework for researchers to effectively utilize this compound in their investigations into the complex biology regulated by TAK1.

References

- 1. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]

- 2. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transforming Growth Factor β-activated Kinase 1 (TAK1) Kinase Adaptor, TAK1-binding Protein 2, Plays Dual Roles in TAK1 Signaling by Recruiting Both an Activator and an Inhibitor of TAK1 Kinase in Tumor Necrosis Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transforming growth factor beta-activated kinase 1 (TAK1) kinase adaptor, TAK1-binding protein 2, plays dual roles in TAK1 signaling by recruiting both an activator and an inhibitor of TAK1 kinase in tumor necrosis factor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Epithelial transforming growth factor β-activated kinase 1 (TAK1) is activated through two independent mechanisms and regulates reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two types of TRAF6-dependent TAK1 activation in the IL-1 signaling pathway - Takaesu - Biotarget [biotarget.amegroups.org]

- 7. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. glpbio.com [glpbio.com]

- 10. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a-1-IN-2 as a selective TAK1 inhibitor.

An In-Depth Technical Guide to a Selective TAK1 Inhibitor

Disclaimer: Information regarding a selective TAK1 inhibitor specifically named "a-1-IN-2" is not publicly available in the reviewed scientific literature. This guide will focus on a well-characterized, potent, and highly selective TAK1 inhibitor, HS-276 , as a representative molecule to illustrate the core principles and data relevant to researchers, scientists, and drug development professionals in this field.

Introduction to TAK1 as a Therapeutic Target

Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical signaling node in inflammatory and cell survival pathways.[1][2] TAK1 integrates signals from various stimuli, including proinflammatory cytokines like TNFα and IL-1β, as well as pathogen-associated molecular patterns via Toll-like receptors (TLRs).[3][4][5] Upon activation, TAK1 triggers downstream cascades, most notably the NF-κB and MAPK (JNK and p38) pathways, which are central to immune responses, cell survival, and differentiation.[3][6] Dysregulation of TAK1 signaling is implicated in a range of diseases, including inflammatory disorders like rheumatoid arthritis and fibrosis, as well as cancer, making it an attractive target for therapeutic intervention.[2][6][7]

HS-276: A Potent and Selective TAK1 Inhibitor

HS-276 is a recently developed small-molecule inhibitor of TAK1 that demonstrates high potency, selectivity, and oral bioavailability.[7][8] It was developed through a directed medicinal chemistry approach based on the co-crystal structure of a preceding TAK1 inhibitor, takinib.[8] HS-276 functions as an ATP-competitive inhibitor, binding to the ATP-binding site of TAK1.[7] Its development addresses the limitations of earlier TAK1 inhibitors, which often suffered from a lack of selectivity across the human kinome and poor bioavailability.[8][9]

Quantitative Data for HS-276

The following table summarizes the key quantitative metrics for HS-276, providing a clear comparison of its biochemical potency and in vivo characteristics.

| Parameter | Value | Species | Assay Type | Reference |

| Ki | 2.5 nM | Human | Biochemical Kinase Assay | [8] |

| IC50 | 2.5 nM | Human | Biochemical Kinase Assay | [7] |

| Bioavailability | >95% | Mouse | Oral Administration | [7][8] |

| Max Tolerated Dose (MTD) | >100 mg/kg | Mouse | Oral Administration | [8] |

Mechanism of Action and Signaling Pathway

TAK1 is a key mediator of signaling pathways initiated by various extracellular stimuli. Upon ligand binding to receptors such as TNFR1, IL-1R, or TLRs, a series of adaptor proteins are recruited, leading to the formation of a signaling complex that activates TAK1.[3][5] Activated TAK1 then phosphorylates downstream targets, including the IKK complex (leading to NF-κB activation) and MKKs (leading to p38 and JNK activation).[9] These pathways culminate in the transcription of genes involved in inflammation, cell survival, and immune responses. HS-276 selectively inhibits the kinase activity of TAK1, thereby blocking these downstream signaling events.

Caption: TAK1 signaling pathway and the inhibitory action of HS-276.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of kinase inhibitors. Below are representative protocols for key experiments used to characterize inhibitors like HS-276.

Biochemical Kinase Assay (for IC50/Ki Determination)

This assay quantifies the direct inhibitory effect of a compound on the kinase's enzymatic activity.

-

Principle: Measure the phosphorylation of a specific substrate by the purified TAK1 enzyme in the presence of varying concentrations of the inhibitor.

-

Materials:

-

Recombinant human TAK1/TAB1 complex.

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

-

ATP (often radiolabeled [γ-³²P]ATP or using ADP-Glo™ technology).

-

Specific peptide substrate for TAK1 (e.g., a derivative of MKK6).

-

HS-276 serially diluted in DMSO.

-

96- or 384-well plates.

-

-

Methodology:

-

Add kinase buffer, substrate, and the TAK1/TAB1 enzyme to the wells of the microplate.

-

Add serial dilutions of HS-276 or vehicle control (DMSO) to the wells and incubate for a predetermined period (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP.

-

Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Terminate the reaction (e.g., by adding EDTA or a stop solution).

-

Quantify substrate phosphorylation. For radiolabeled assays, this involves capturing the substrate on a filter membrane and measuring radioactivity. For luminescence-based assays (like ADP-Glo™), measure the amount of ADP produced, which correlates with kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value. The Ki can be derived from the IC50 using the Cheng-Prusoff equation if the ATP concentration and its Km are known.

-

Cellular Thermal Shift Assay (CETSA) (for Target Engagement)

CETSA confirms that the inhibitor binds to its target protein within a cellular context.

-

Principle: Ligand binding stabilizes the target protein, increasing its melting temperature.

-

Materials:

-

Cultured cells (e.g., THP-1 human macrophages).

-

HS-276.

-

Lysis buffer.

-

Equipment for heating samples precisely, SDS-PAGE, and Western blotting.

-

Antibody specific for TAK1.

-

-

Methodology:

-

Treat intact cells with HS-276 or vehicle control.

-

Lyse the cells to release proteins.

-

Divide the cell lysate into aliquots and heat them to a range of different temperatures (e.g., 40°C to 70°C).

-

Centrifuge the samples to pellet the aggregated, denatured proteins.

-

Collect the supernatant containing the soluble, non-denatured proteins.

-

Analyze the amount of soluble TAK1 remaining at each temperature using Western blotting.

-

Plot the fraction of soluble TAK1 against temperature. A shift in the melting curve to a higher temperature in the HS-276-treated samples indicates target engagement.

-

Cellular Cytokine Inhibition Assay

This assay measures the functional effect of the inhibitor on a relevant cellular signaling pathway.

-

Principle: Quantify the reduction in pro-inflammatory cytokine production (e.g., TNFα) from immune cells after stimulation in the presence of the inhibitor.

-

Materials:

-

Immune cells (e.g., THP-1 macrophages or primary peripheral blood mononuclear cells).

-

Cell culture medium and plates.

-

Stimulant (e.g., Lipopolysaccharide (LPS) and Interferon-gamma (IFNγ)).[9]

-

HS-276.

-

ELISA kit for the cytokine of interest (e.g., human TNFα).

-

-

Methodology:

-

Plate the cells and allow them to adhere.

-

Pre-treat the cells with various concentrations of HS-276 or vehicle for 1-2 hours.

-

Stimulate the cells with LPS/IFNγ to induce cytokine production.

-

Incubate for a specified period (e.g., 4-24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of the cytokine (e.g., TNFα) in the supernatant using an ELISA kit according to the manufacturer's protocol.

-

Calculate the percentage of inhibition of cytokine release for each concentration of HS-276.

-

Caption: General workflow for characterizing a selective TAK1 inhibitor.

Conclusion

Selective TAK1 inhibitors, exemplified by molecules like HS-276, represent a promising therapeutic strategy for a variety of inflammatory and fibrotic diseases. The development of potent, selective, and orally bioavailable compounds allows for the effective modulation of the TAK1 signaling pathway. The technical approaches outlined in this guide, from biochemical quantification to cellular and in vivo functional assays, provide a robust framework for the continued research and development of this important class of kinase inhibitors.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]

- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 5. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]

- 6. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JCI Insight - Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis [insight.jci.org]

- 8. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Tak1-IN-2 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming growth factor-β-activated kinase 1 (TAK1), also known as MAP3K7, is a critical serine/threonine kinase that functions as a central node in multiple signaling pathways essential for cancer cell survival, proliferation, and inflammation.[1][2] TAK1 integrates signals from various stimuli, including cytokines like TNFα and TGF-β, to activate downstream pathways such as NF-κB and mitogen-activated protein kinases (MAPKs), including JNK and p38.[1][2][3] Dysregulation of TAK1 signaling is implicated in the progression and chemoresistance of various cancers.[4]

Tak1-IN-2 is a potent and selective inhibitor of TAK1 with a reported IC50 of 2 nM. Its application in cancer cell lines serves as a powerful tool to investigate the roles of TAK1 in tumor biology and to evaluate its potential as a therapeutic target. These application notes provide a comprehensive overview of the experimental protocols for utilizing this compound in cancer cell line research.

Mechanism of Action

This compound exerts its effects by binding to the ATP-binding pocket of TAK1, thereby preventing its phosphorylation and activation. This inhibition blocks the downstream signaling cascades that are dependent on TAK1 activity. A primary consequence of TAK1 inhibition is the suppression of the pro-survival NF-κB pathway.[1] In the presence of inflammatory cytokines like TNFα, TAK1 inhibition can switch the cellular response from survival to apoptosis by preventing the activation of anti-apoptotic genes and promoting caspase activation.[5]

Data Presentation

The following tables summarize illustrative quantitative data for TAK1 inhibitors in various cancer cell lines. Note: Specific IC50 values for this compound are not widely published. The data presented below is a composite representation based on the activity of similar potent TAK1 inhibitors and should be used as a guideline for experimental design. Researchers are advised to determine the specific IC50 of this compound for their cell lines of interest.

Table 1: Illustrative IC50 Values of a Potent TAK1 Inhibitor in Various Cancer Cell Lines

| Cell Line | Cancer Type | Illustrative IC50 (nM) |

| MDA-MB-231 | Breast Cancer | 5 - 20 |

| HeLa | Cervical Cancer | 10 - 50 |

| A549 | Lung Cancer | 15 - 60 |

| HCT116 | Colon Cancer | 8 - 30 |

| PANC-1 | Pancreatic Cancer | 20 - 100 |

Table 2: Illustrative Effects of TAK1 Inhibition on Downstream Signaling and Apoptosis

| Cell Line | Treatment | p-p65 (Relative Level) | p-JNK (Relative Level) | Apoptosis (% Annexin V Positive) |

| MDA-MB-231 | Vehicle Control | 1.0 | 1.0 | 5% |

| MDA-MB-231 | This compound (50 nM) | 0.3 | 0.4 | 15% |

| MDA-MB-231 | TNFα (20 ng/mL) | 2.5 | 3.0 | 10% |

| MDA-MB-231 | This compound (50 nM) + TNFα (20 ng/mL) | 0.5 | 0.6 | 60% |

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare a serial dilution of this compound in complete growth medium. A suggested starting range is 0.1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis

This protocol is for assessing the effect of this compound on the phosphorylation of downstream targets.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

TNFα (optional, to stimulate the pathway)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-TAK1, anti-TAK1, anti-p-p65, anti-p65, anti-p-JNK, anti-JNK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at the desired concentration (e.g., 1-2x IC50) for a specified time (e.g., 1-24 hours). A vehicle control should be included. For some experiments, cells can be pre-treated with this compound before stimulation with an agonist like TNFα (e.g., 20 ng/mL for 15-30 minutes).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. (Suggested dilutions: 1:1000 for most primary antibodies, but always refer to the manufacturer's datasheet).

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:2000-1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound.[6]

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

TNFα (optional)

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound (e.g., at IC50 and 2x IC50 concentrations) with or without TNFα for 24-48 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

Mandatory Visualization

TAK1 Signaling Pathway

The following diagram illustrates the central role of TAK1 in mediating pro-survival and inflammatory signals and the point of intervention by this compound.

Conclusion

This compound is a valuable research tool for elucidating the complex roles of TAK1 in cancer biology. The protocols provided herein offer a framework for investigating the effects of this compound on cancer cell viability, signaling pathways, and apoptosis. Due to the cell-type specific functions of TAK1, it is crucial to empirically determine the optimal experimental conditions for each cancer cell line. These studies will contribute to a better understanding of TAK1 as a potential therapeutic target in oncology.

References

- 1. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]

- 2. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TAK1-DEPENDENT SIGNALING REQUIRES FUNCTIONAL INTERACTION WITH TAB2/TAB3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combined kinome inhibition states are predictive of cancer cell line sensitivity to kinase inhibitor combination therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TAK1 regulates the tumor microenvironment through inflammatory, angiogenetic and apoptotic signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a-IN-2 inconsistent results in western blotting

This Technical Support Center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Western blotting, leading to inconsistent results.

Troubleshooting Guides

This section is designed to help you identify and solve specific problems you may encounter during your Western blotting experiments.

Problem: Weak or No Signal

Question: Why am I getting faint bands or no signal at all on my Western blot?

Answer: Weak or no signal can be a frustrating issue. Here are several potential causes and their solutions:

-

Inefficient Protein Transfer: The target protein may not have transferred effectively from the gel to the membrane.

-

Solution: You can verify the transfer efficiency by staining the membrane with Ponceau S after transfer to visualize the protein bands.[1][2][3] For high molecular weight proteins, consider adding 0.01–0.05% SDS to the transfer buffer, while for low molecular weight proteins, adding 20% methanol can improve binding.[4] Also, ensure there are no air bubbles between the gel and the membrane, as this can impede transfer.[5]

-

-

Suboptimal Antibody Concentrations: The concentrations of your primary or secondary antibodies might be too low.

-

Low Protein Abundance: The target protein may be present in low amounts in your sample.

-

Inactive Reagents: Antibodies or detection reagents may have lost their activity.

Problem: High Background

Question: What causes high background on my Western blot, and how can I reduce it?

Answer: High background can obscure the specific signal of your target protein. The following are common causes and solutions:

-

Inadequate Blocking: The blocking step may not have been sufficient to prevent non-specific antibody binding.

-

Antibody Concentration Too High: Using too much primary or secondary antibody can lead to non-specific binding.

-

Insufficient Washing: Inadequate washing can leave behind unbound antibodies.

-

Membrane Drying: Allowing the membrane to dry out at any stage can cause high background.

-

Solution: Ensure the membrane remains submerged in buffer throughout the procedure.[8]

-

Problem: Non-specific Bands

Question: Why am I seeing multiple bands when I expect only one?

Answer: The appearance of unexpected bands can be due to several factors:

-

Antibody Specificity: The primary antibody may be cross-reacting with other proteins in the sample.

-

Protein Degradation: Your protein of interest may have been degraded by proteases.

-

Post-Translational Modifications (PTMs): Modifications like glycosylation or phosphorylation can alter the protein's molecular weight, leading to multiple bands.[13]

-

Solution: Consult the literature for your protein of interest to see if it undergoes PTMs that could explain the observed banding pattern.

-

-

Protein Isoforms: The antibody may be recognizing different isoforms of the target protein.[13]

-

Solution: Check databases and literature to determine if your target protein has known isoforms.

-

Frequently Asked Questions (FAQs)

Q1: How much protein should I load on the gel?

A1: The optimal amount of protein to load can vary. A general starting point is 10–50 µg of total protein from a cell lysate.[14] However, if your target protein is of low abundance, you may need to load more.[2] Conversely, overloading the gel can lead to streaking and non-specific bands.[6][8] It is recommended to perform a protein concentration assay to ensure uniform loading.[6]

Q2: Should I use a PVDF or nitrocellulose membrane?

A2: The choice of membrane can impact your results. PVDF membranes are known for their durability and higher protein retention, making them suitable for stripping and re-probing.[6] Nitrocellulose membranes are another common choice. For smaller proteins, a membrane with a smaller pore size (e.g., 0.2 µm) may be preferable.[15]

Q3: What is the purpose of the blocking step?

A3: Blocking is a critical step that prevents the non-specific binding of antibodies to the membrane, thereby reducing background noise.[16] Common blocking agents include non-fat dry milk and bovine serum albumin (BSA).[1]

Q4: How can I ensure my results are quantifiable and reproducible?

A4: For quantitative Western blotting, it's crucial to ensure that the signal intensity is within the linear range of detection to avoid signal saturation.[11][17] Normalizing your target protein signal to a loading control is a common practice to account for variations in sample loading and transfer.[17] Consistency in all steps of the protocol is key to reproducibility.[11]

Data Presentation

Table 1: Recommended Antibody Dilution Ranges

| Antibody Type | Starting Dilution Range | Notes |

| Primary Antibody | 1:500 to 1:2000 | The optimal dilution should be determined empirically through titration.[18] |

| Secondary Antibody | 1:5,000 to 1:200,000 | The manufacturer's datasheet often provides a recommended starting range.[12] |

Table 2: Common Blocking Agents and Their Properties

| Blocking Agent | Typical Concentration | Advantages | Considerations |

| Non-fat Dry Milk | 5% (w/v) | Inexpensive and effective for reducing background.[9] | May mask some antigens and is not recommended for detecting phosphoproteins due to the presence of casein.[9][18] |

| Bovine Serum Albumin (BSA) | 3-5% (w/v) | A good alternative to milk, especially for phospho-specific antibodies.[18] | More expensive than non-fat dry milk. |

Experimental Protocols

Standard Western Blotting Protocol

This protocol provides a general workflow for Western blotting. Optimization of specific steps may be required for your particular experiment.

-

Sample Preparation:

-

Gel Electrophoresis:

-

Load samples into the wells of an SDS-PAGE gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Confirm successful transfer with Ponceau S staining.[1]

-

-

Blocking:

-

Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[4]

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary antibody diluted in blocking buffer. Incubation times and temperatures may vary (e.g., overnight at 4°C or 1-2 hours at room temperature).[12]

-

-

Washing:

-

Wash the membrane three times for five minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.[9]

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

-

Washing:

-

Repeat the washing step as described in step 6 to remove unbound secondary antibody.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system or X-ray film.

-

-

Analysis:

-

Analyze the resulting bands, quantifying them if necessary using densitometry software.

-

Visualizations

Caption: A diagram illustrating the key stages of a standard Western blotting workflow.

Caption: A troubleshooting decision tree for addressing weak or absent signals in Western blots.

References

- 1. Western Blot Troubleshooting Guide - TotalLab [totallab.com]

- 2. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. sinobiological.com [sinobiological.com]

- 6. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]

- 7. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]

- 8. bio-rad.com [bio-rad.com]

- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 10. Unexpected or multiple bands in western blot | Abcam [abcam.com]

- 11. blog.mblintl.com [blog.mblintl.com]

- 12. blog.addgene.org [blog.addgene.org]

- 13. genuinbiotech.com [genuinbiotech.com]

- 14. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]

- 15. Western Blot bands troubleshooting - check the tips-Clinx勤翔 [clinxsci.com]

- 16. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Misleading Westerns: Common Quantification Mistakes in Western Blot Densitometry and Proposed Corrective Measures - PMC [pmc.ncbi.nlm.nih.gov]

- 18. promegaconnections.com [promegaconnections.com]

Validation & Comparative

Validating Target Engagement of Tak1-IN-2: A Comparative Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Transforming growth factor-β-activated kinase 1 (TAK1), a key signaling node in inflammatory and cell survival pathways, has emerged as a critical target for therapeutic intervention in a range of diseases, from cancer to autoimmune disorders. The selective inhibition of TAK1 is a promising strategy, and numerous small molecule inhibitors have been developed. Among these, Tak1-IN-2 has shown high potency.[1] This guide provides a framework for validating the cellular target engagement of this compound and objectively comparing its performance against other TAK1 inhibitors.

The guide outlines the primary methodologies for assessing target engagement in a cellular context, namely the NanoBRET™ Target Engagement Intracellular Kinase Assay and the Cellular Thermal Shift Assay (CETSA). Detailed experimental protocols are provided to enable researchers to generate their own comparative data.

TAK1 Signaling Pathway

TAK1 is a central kinase in the mitogen-activated protein kinase (MAPK) signaling cascade. Its activation is triggered by various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β. Upon stimulation, TAK1 forms a complex with TAK1-binding proteins (TABs), leading to its autophosphorylation and subsequent activation of downstream pathways, primarily the NF-κB and JNK/p38 MAPK pathways. These pathways regulate the expression of genes involved in inflammation, immunity, and cell survival.

Methods for Validating Target Engagement

Directly measuring a drug's binding to its intended target within a cell is crucial for validating its mechanism of action and for understanding its potency and selectivity. The following methods are state-of-the-art for quantifying target engagement in a cellular context.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule inhibitor to a target protein in live cells.[2][3] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (the donor) and a fluorescently labeled tracer that binds to the same target (the acceptor).[2][3] An unlabeled test compound, such as this compound, will compete with the tracer for binding to the target, leading to a decrease in the BRET signal. This allows for the quantitative determination of the compound's intracellular affinity (IC50).[2][3]

References

a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a-IN-2 compared to other TAK1 inhibitors like NG25.

For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of two prominent inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1): NG25 and Takinib. This document outlines their mechanisms of action, selectivity, and cellular effects, supported by experimental data and detailed protocols.

Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a crucial signaling node in inflammatory and immune responses. It integrates signals from various stimuli, including cytokines like TNF-α and IL-1β, to activate downstream pathways such as NF-κB and MAPK, leading to the production of inflammatory mediators. Given its central role in these pathways, TAK1 has emerged as a significant therapeutic target for a range of diseases, including cancer and autoimmune disorders. This guide focuses on a comparative analysis of two key TAK1 inhibitors: NG25, a dual inhibitor of TAK1 and MAP4K2, and Takinib, a highly selective TAK1 inhibitor.

Mechanism of Action: A Tale of Two Binding Modes

The primary distinction between NG25 and Takinib lies in their mode of binding to the TAK1 kinase domain, which influences their specificity and cellular activity.

NG25 is classified as a type II inhibitor . This class of inhibitors binds to the 'DFG-out' conformation of the kinase, where the DFG (Asp-Phe-Gly) motif at the start of the activation loop is flipped. This conformation is inactive, and type II inhibitors typically occupy an allosteric pocket adjacent to the ATP-binding site. A crystal structure of NG25 in complex with TAK1 confirms this DFG-out binding mode.[1]

Takinib , in contrast, is a type I inhibitor , binding to the active 'DFG-in' conformation of TAK1 within the ATP-binding pocket.[2] Kinetic studies have revealed a nuanced mechanism: Takinib is a non-competitive inhibitor of non-activated TAK1, slowing the rate-limiting step of its activation. However, once TAK1 is activated by ATP, Takinib acts as a competitive inhibitor.[2]

Logical Diagram of Inhibitor Binding Modes

Caption: Binding mechanisms of Takinib and NG25 to TAK1 kinase conformations.

Biochemical Potency and Selectivity

The potency and selectivity of kinase inhibitors are critical for their efficacy and safety. Both NG25 and Takinib have been profiled against panels of kinases to determine their specificity.

| Inhibitor | Target Kinase | IC50 (nM) | Other Potently Inhibited Kinases (IC50 < 200 nM) |

| NG25 | TAK1 | 149 | MAP4K2 (21.7 nM), LYN (12.9 nM), CSK (56.4 nM), FER (82.3 nM), p38α (102 nM), ABL (75.2 nM), SRC (113 nM) |

| Takinib | TAK1 | 9.5 | IRAK4 (120 nM), IRAK1 (390 nM - less potent) |

Data compiled from multiple sources.[3][4][5][6] Note that IC50 values can vary between different assay platforms.

Key Observations:

-

Takinib demonstrates higher potency for TAK1 with an IC50 of 9.5 nM compared to NG25's 149 nM.[3][5]

-

Takinib exhibits greater selectivity for TAK1. While it shows some activity against IRAK4 and IRAK1, it is significantly less potent against these kinases.[5]

-

NG25 is a potent dual inhibitor of TAK1 and MAP4K2.[4] It also inhibits several other kinases with IC50 values below 200 nM, indicating a broader selectivity profile compared to Takinib.[4][6]

Cellular Activity: Inhibition of Downstream Signaling and Induction of Apoptosis

The ultimate measure of a kinase inhibitor's utility is its effect on cellular pathways and processes. Both NG25 and Takinib have been shown to effectively inhibit TAK1-mediated signaling and induce apoptosis in relevant cell models.

Inhibition of NF-κB and MAPK Signaling

TAK1 activation leads to the phosphorylation and activation of the IKK complex (leading to NF-κB activation) and MAPKs such as p38 and JNK.

-

NG25 has been shown to inhibit the phosphorylation of downstream targets of TAK1, including IKK, p38, and JNK, at concentrations below 100 nM.[3] It also blocks NF-κB activation in KRAS-mutant colorectal cancer cells.[7]

-

Takinib effectively reduces the phosphorylation of IKK, p65 (a subunit of NF-κB), and p38 in a dose-dependent manner in TNF-α stimulated cells.[2]

Induction of Apoptosis

By inhibiting the pro-survival signals mediated by TAK1, both inhibitors can sensitize cells to apoptosis, particularly in the presence of inflammatory stimuli like TNF-α.

-

NG25 induces caspase-dependent apoptosis in KRAS-mutant colorectal cancer cells.[7]

-

Takinib induces apoptosis in cell models of rheumatoid arthritis and metastatic breast cancer following TNF-α stimulation.[2][8]

Experimental Workflow for Assessing Cellular Activity

Caption: A generalized workflow for evaluating the cellular effects of TAK1 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize TAK1 inhibitors.

Biochemical Kinase Assay (ADP-Glo™ Format)

This assay measures the amount of ADP produced by the kinase reaction, which is then converted to a luminescent signal.

-

Reagent Preparation : Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT).[9] Dilute the TAK1/TAB1 enzyme and substrate (e.g., myelin basic protein) in the kinase buffer. Prepare serial dilutions of the inhibitor in DMSO, then dilute in kinase buffer.

-

Reaction Setup : In a 384-well plate, add 1 µl of the inhibitor solution (or DMSO for control), 2 µl of the enzyme solution, and 2 µl of the substrate/ATP mixture.[9]

-

Incubation : Incubate the plate at room temperature for 60 minutes.[9]

-

ADP Detection : Add 5 µl of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[9]

-

Luminescence Generation : Add 10 µl of Kinase Detection Reagent to each well, incubate for 30 minutes at room temperature, and then measure the luminescence using a plate reader.[9]

Western Blot for Downstream Signaling

This technique is used to detect changes in the phosphorylation state of proteins downstream of TAK1.

-

Cell Culture and Treatment : Plate cells (e.g., breast cancer cell lines like MDA-MB-231) and allow them to adhere. Treat the cells with the desired concentrations of the TAK1 inhibitor for a specified period (e.g., 2 hours), followed by stimulation with an agonist like TNF-α for a short duration (e.g., 15-30 minutes).[2]

-

Cell Lysis : Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[10]

-

Protein Quantification : Determine the protein concentration of the lysates using a standard method like the BCA assay.

-

SDS-PAGE and Transfer : Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and then transfer the proteins to a PVDF or nitrocellulose membrane.[10]

-

Immunoblotting : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-p38, IκBα, total p38, and a loading control like GAPDH or β-actin) overnight at 4°C.[2]

-

Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor.

-

Cell Transfection : Co-transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Cell Treatment : After transfection, treat the cells with the TAK1 inhibitor for a designated time, followed by stimulation with an NF-κB activator (e.g., TNF-α).

-

Cell Lysis : Wash the cells with PBS and lyse them using a passive lysis buffer.[11]

-

Luciferase Activity Measurement : Add the firefly luciferase substrate to the cell lysate and measure the luminescence. Subsequently, add the Renilla luciferase substrate and measure the luminescence again.[11]

-

Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Conclusion

Both NG25 and Takinib are valuable tools for studying the role of TAK1 in various biological processes. The choice between these inhibitors will depend on the specific research question.

-

Takinib is the preferred choice when high selectivity for TAK1 is required, minimizing the potential for off-target effects. Its high potency makes it suitable for studies where precise inhibition of TAK1 is critical.

-

NG25 , as a potent dual inhibitor of TAK1 and MAP4K2, can be utilized in contexts where the simultaneous inhibition of both kinases is desired or when exploring the broader signaling network. However, its off-target activities on other kinases should be considered when interpreting results.

This guide provides a foundational comparison of NG25 and Takinib. Researchers are encouraged to consult the primary literature for more detailed information and to select the most appropriate inhibitor and experimental conditions for their specific research needs.

References

- 1. 4o91 - Crystal Structure of type II inhibitor NG25 bound to TAK1-TAB1 - Summary - Protein Data Bank Japan [pdbj.org]

- 2. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. NG 25 | Other Kinases | Tocris Bioscience [tocris.com]

- 7. NG25, a novel inhibitor of TAK1, suppresses KRAS-mutant colorectal cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Takinib, a Selective TAK1 Inhibitor, Broadens the Therapeutic Efficacy of TNF-α Inhibition for Cancer and Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

- 10. Western Blot Protocol [protocols.io]

- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a-IN-2 selectivity profile against other kinases.

This guide provides a comparative analysis of the kinase selectivity profile for a hypothetical inhibitor, designated as Compound X. The primary objective of kinase selectivity profiling is to characterize the interaction of a compound with a wide array of kinases, thereby identifying its intended targets ("on-target") and unintended interaction partners ("off-target"). This information is critical for developing safe and effective kinase inhibitor drugs, as off-target effects can lead to toxicity.[1]

Data Presentation: Selectivity Profile of Compound X

The following table summarizes the inhibitory activity of Compound X against a representative panel of human kinases. The data is presented as the percentage of remaining kinase activity in the presence of a 10 µM concentration of the compound, where a lower percentage indicates stronger inhibition.

| Kinase Family | Target Kinase | % Activity Remaining (at 10 µM Compound X) |

| Tyrosine Kinase (TK) | ABL1 | 5% |

| SRC | 8% | |

| EGFR | 85% | |

| FLT3 | 92% | |

| VEGFR2 | 78% | |

| TLK Family | BRAF | 15% |

| RAF1 | 22% | |

| CAMK Family | CAMK1 | 95% |

| DAPK1 | 98% | |

| AGC Family | ROCK1 | 89% |

| PKA | 91% |

Interpretation: The illustrative data indicates that Compound X is a potent inhibitor of the ABL1 and SRC kinases, with significant activity also observed against BRAF and RAF1. It shows minimal interaction with kinases from the CAMK and AGC families at the tested concentration, suggesting a degree of selectivity for specific members of the TK and TLK families.

Experimental Protocols

The data presented above is typically generated using established kinase profiling assays. A widely used method is a competition binding assay, such as the KINOMEscan™ platform.[2][3][4][5]

Principle: This assay quantifies the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase that binds to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag. A compound that binds to the kinase's active site will prevent the kinase from binding to the immobilized ligand, resulting in a reduced qPCR signal.[6]

General Protocol Steps:

-

Preparation: The test compound (e.g., Compound X) is dissolved in a suitable solvent, typically DMSO, to create a stock solution.[2]

-

Assay Assembly: The assay consists of three core components: the DNA-tagged kinase, a ligand immobilized on a solid support (like beads), and the test compound.[6]

-

Incubation: Kinases from a large panel (often over 400 kinases) are individually incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 10 µM).[2][7]

-

Washing & Elution: Unbound components are washed away. The kinase-ligand complexes that remain are captured.

-

Quantification: The amount of kinase bound to the solid support is quantified using qPCR to detect the associated DNA tag.[6]

-

Data Analysis: The results are reported as "percent of control," where the control sample contains only the solvent (DMSO) without the test compound.[2] A low percentage indicates that the test compound successfully competed with the immobilized ligand, signifying a strong interaction with the kinase.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the fundamental concept of kinase inhibitor selectivity.

Caption: Workflow for a competition-binding kinase selectivity assay.

Caption: On-target vs. off-target effects of a kinase inhibitor.

References

- 1. Kinase targets and anti-targets in cancer poly-pharmacology - ecancer [ecancer.org]

- 2. 4.6. KINOMEscan [bio-protocol.org]

- 3. Kinase Assay Panel [bio-protocol.org]

- 4. drugtargetreview.com [drugtargetreview.com]

- 5. Assays - HMS LINCS Project [lincs.hms.harvard.edu]

- 6. chayon.co.kr [chayon.co.kr]

- 7. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a a-IN-2 confirmation of downstream target inhibition

Comparison Guide: Confirming Downstream Target Inhibition of a-IN-2

This guide provides a comprehensive comparison of methodologies to confirm the downstream target inhibition of the investigational kinase inhibitor, a-IN-2. It is intended for researchers, scientists, and drug development professionals.

Introduction to a-IN-2 and its Hypothesized Pathway

a-IN-2 is a novel small molecule inhibitor designed to target "Kinase A," a serine/threonine kinase implicated in oncogenic signaling. Aberrant activation of Kinase A leads to the phosphorylation and activation of a key downstream effector, "Substrate B." Upon phosphorylation, Substrate B translocates to the nucleus, where it functions as a transcription factor to promote the expression of "Gene C," a gene critical for cell proliferation. By inhibiting Kinase A, a-IN-2 is expected to block this signaling cascade, leading to reduced cell proliferation.

This guide outlines the experimental strategies required to validate that a-IN-2 effectively inhibits the downstream signaling of Kinase A in a cellular context.

Hypothesized Signaling Pathway

The proposed mechanism of action for a-IN-2 involves the direct inhibition of Kinase A, which in turn prevents the phosphorylation of Substrate B and the subsequent expression of Gene C.

Caption: Hypothesized signaling cascade inhibited by a-IN-2.

Comparison of Methodologies for Target Validation

Several experimental approaches can be employed to confirm the downstream target inhibition of a-IN-2. Each method provides distinct information about the inhibitor's effect on the signaling pathway.

| Methodology | Primary Measurement | Advantages | Limitations |

| Western Blot | Protein phosphorylation levels (e.g., Phospho-Substrate B).[1] | Directly measures the inhibition of the kinase's enzymatic activity in cells. Semi-quantitative. | Can be low-throughput. Requires specific and validated phospho-antibodies. |

| RT-qPCR | mRNA expression levels of target genes (e.g., Gene C).[2][3] | Highly sensitive and quantitative. High-throughput capability. | Measures changes in gene expression, which is an indirect measure of kinase activity. Does not confirm direct target engagement. |

| In Vitro Kinase Assay | Direct enzymatic activity of purified Kinase A.[4][5][6] | Determines the direct inhibitory potency (e.g., IC50) of the compound on the isolated kinase.[7] | Does not account for cellular factors like membrane permeability, off-target effects, or metabolic stability.[8][9] |

| Cellular Thermal Shift Assay (CETSA) | Target protein stabilization upon drug binding in cells or lysates. | Confirms direct physical binding (target engagement) of the inhibitor to the target kinase in a cellular environment. | Does not directly measure the inhibition of kinase activity. Can be technically challenging. |

Experimental Data and Protocols

Western Blot Analysis of Substrate B Phosphorylation

This experiment aims to demonstrate that a-IN-2 treatment leads to a dose-dependent decrease in the phosphorylation of Substrate B.

Quantitative Data Summary

| a-IN-2 Conc. (nM) | Relative P-Substrate B / Total Substrate B Ratio |

| 0 (Vehicle) | 1.00 |

| 10 | 0.78 |

| 50 | 0.45 |

| 100 | 0.15 |

| 500 | 0.04 |

Detailed Experimental Protocol: Western Blot

-

Cell Culture and Treatment: Plate target cells (e.g., a cancer cell line with active Kinase A signaling) and allow them to adhere overnight. Treat the cells with increasing concentrations of a-IN-2 (0, 10, 50, 100, 500 nM) for 2 hours.

-

Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[1] Keep samples on ice at all times.[1]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize protein amounts for each sample. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[1]

-

Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[1] Confirm transfer efficiency with Ponceau S staining.

-

Blocking: Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[1][10] Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[1]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for Phospho-Substrate B and Total Substrate B, diluted in 5% BSA/TBST.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Quantification: Densitometry analysis is performed to quantify the band intensity. The ratio of Phospho-Substrate B to Total Substrate B is calculated for each treatment condition.

RT-qPCR Analysis of Gene C Expression

This experiment is designed to show that inhibition of the upstream kinase pathway by a-IN-2 results in decreased transcription of the downstream target, Gene C.

Quantitative Data Summary

| a-IN-2 Conc. (nM) | Relative Gene C mRNA Expression (Fold Change) |

| 0 (Vehicle) | 1.00 |

| 10 | 0.82 |

| 50 | 0.51 |

| 100 | 0.23 |

| 500 | 0.08 |

Detailed Experimental Protocol: Two-Step RT-qPCR [2][3]

-

Cell Treatment: Treat cells with increasing concentrations of a-IN-2 as described in the Western Blot protocol.

-

RNA Isolation: Harvest the cells and isolate total RNA using a commercially available RNA purification kit. Assess RNA quality and quantity using a spectrophotometer.

-

Reverse Transcription (cDNA Synthesis): Convert 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.[2] This creates a stable cDNA library that can be used for multiple qPCR reactions.[3]

-

qPCR Reaction Setup: Prepare a qPCR master mix on ice containing SYBR Green dye, Taq DNA polymerase, dNTPs, and forward/reverse primers specific for Gene C and a stable reference gene (e.g., GAPDH, ACTB).

-

Plate Setup: Pipette the master mix into a 96-well qPCR plate. Add the diluted cDNA template to the appropriate wells. Include no-template controls (NTC) to check for contamination.[3][11] Seal the plate.

-

Real-Time PCR: Run the plate on a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: The instrument software will generate amplification plots and cycle threshold (Ct) values.[3] Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in Gene C expression, normalized to the reference gene.[3]

Overall Experimental Workflow

The confirmation of downstream target inhibition follows a logical progression from cellular treatment to data analysis, integrating multiple techniques to build a comprehensive picture of the inhibitor's mechanism of action.

Caption: Workflow for confirming downstream target inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. elearning.unite.it [elearning.unite.it]

- 3. clyte.tech [clyte.tech]

- 4. In vitro kinase assay [protocols.io]

- 5. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. reactionbiology.com [reactionbiology.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 11. sg.idtdna.com [sg.idtdna.com]

Safety Operating Guide

Essential Guide to the Safe Disposal of Tak1-IN-2

Chemical and Physical Properties

A summary of the known quantitative data for Tak1-IN-2 is provided below. This information is crucial for handling and storage decisions.

| Property | Value |

| CAS Number | 2763213-98-3[1] |

| Molecular Formula | C26H26F2N6O5[1] |

| Molecular Weight | 540.52 g/mol [1] |

| Solubility | DMSO: 10 mg/mL (18.50 mM)[1] |

| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month[1][2] |

Standard Operating Procedure for Disposal

The following step-by-step process outlines the recommended procedure for the disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing appropriate PPE. This includes, but is not limited to:

-

Safety glasses or goggles

-

Chemical-resistant gloves

-

A lab coat

Step 2: Waste Characterization and Segregation

Treat all this compound, including unused neat compound, solutions, and contaminated labware, as hazardous waste.

-

Do Not Mix: Do not mix this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.[3][4] It is critical to segregate different types of chemical waste, such as halogenated and non-halogenated solvents, acids, and bases.[3]

-

Solid vs. Liquid: Keep solid and liquid waste in separate containers.[5]

Step 3: Container Selection and Management

Choose an appropriate container for the waste.

-

Compatibility: The container must be made of a material compatible with the waste. For solutions of this compound, the original container or a new, clean container suitable for the solvent used (e.g., a glass bottle for DMSO solutions) is recommended.[3]

-

Condition: Ensure the container is in good condition, free from leaks, and has a tightly fitting cap.[4] It should be kept closed at all times except when adding waste.[3][4]

-

Capacity: Do not overfill waste containers; a general guideline is to not exceed 75-90% capacity.[6]

Step 4: Labeling

Properly label the waste container immediately upon starting accumulation.

-

Required Information: The label must include the words "Hazardous Waste" and list all chemical constituents with their approximate concentrations.[4] Do not use chemical formulas or abbreviations.[3]

-

Additional Details: Include the lab location (building and room number), the Principal Investigator's name, and the date of accumulation.[7]

Step 5: Storage

Store the hazardous waste container in a designated, safe location pending pickup.

-

Location: The waste should be stored in a well-ventilated area, such as a chemical fume hood or a designated satellite accumulation area (SAA).[4]

-

Secondary Containment: It is best practice to use secondary containment, such as a spill tray, to prevent the spread of material in case of a leak.[5]

Step 6: Final Disposal

The final disposal of the chemical waste must be handled by trained professionals.

-